3-(4-Fluorophenyl)-1-isopropyl-1h-indole-2-carbaldehyde
CAS No.: 101125-34-2
Cat. No.: VC21096191
Molecular Formula: C18H16FNO
Molecular Weight: 281.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 101125-34-2 |
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Molecular Formula | C18H16FNO |
Molecular Weight | 281.3 g/mol |
IUPAC Name | 3-(4-fluorophenyl)-1-propan-2-ylindole-2-carbaldehyde |
Standard InChI | InChI=1S/C18H16FNO/c1-12(2)20-16-6-4-3-5-15(16)18(17(20)11-21)13-7-9-14(19)10-8-13/h3-12H,1-2H3 |
Standard InChI Key | NPWWALYZZIFFPB-UHFFFAOYSA-N |
SMILES | CC(C)N1C2=CC=CC=C2C(=C1C=O)C3=CC=C(C=C3)F |
Canonical SMILES | CC(C)N1C2=CC=CC=C2C(=C1C=O)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Characteristics
3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde belongs to the indole family, a class of heterocyclic compounds widely studied for their diverse biological activities. The compound features a bicyclic structure consisting of a benzene ring fused to a pyrrole ring (indole core), with three key substituents: a 4-fluorophenyl group at the 3-position, an isopropyl group attached to the nitrogen atom, and a carbaldehyde (CHO) functional group at the 2-position of the indole ring . These structural elements contribute to its unique chemical and biological properties, making it a compound of significant interest in medicinal chemistry.
Nomenclature and Identification
The compound is known by several names in scientific literature and databases, which are summarized in Table 1.
Table 1: Identification and Nomenclature Data
Physical and Chemical Properties
The compound is characterized by specific physical and chemical properties that define its behavior in various chemical and biological systems. The 4-fluorophenyl group influences its electronic properties and reactivity, while the isopropyl group attached to the indole nitrogen contributes to the compound's steric bulk, potentially affecting its biological activity and interactions . The aldehyde functional group at the 2-position provides reactivity for various chemical modifications and can participate in different types of reactions, including condensation and oxidation .
Synthesis Methodologies
Several synthetic routes have been developed for the preparation of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde, each with specific advantages depending on the scale and purpose of synthesis.
Synthetic Route via Indole Intermediate
One of the documented synthetic approaches involves the initial preparation of 3-(4-fluorophenyl)-1-isopropyl-1H-indole as an intermediate, followed by formylation to introduce the aldehyde group . The synthesis of the intermediate proceeds as follows:
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2-chloro-4'-fluoroacetophenone and N-isopropylaniline are dissolved in freshly distilled DMF
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The mixture is heated to approximately 100°C for 10-11 hours
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After reaction completion, the mixture is cooled and poured into crushed ice with constant stirring
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The precipitate is filtered and recrystallized from ethanol to yield pure 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone (78% yield, MP: 78-80°C)
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This intermediate (1 mol) is then refluxed with ZnCl₂ (0.43 mol) in boiling ethyl alcohol for 3-5 hours
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After cooling and acidification, the solid is filtered and recrystallized to obtain 3-(4-fluorophenyl)-1-isopropyl-1H-indole with 80% yield and MP: 94-96°C
Formylation to Introduce the Aldehyde Group
The subsequent formylation step to introduce the aldehyde group at the 2-position can be achieved using various methods, including the Vilsmeier-Haack reaction with phosphorus oxychloride (POCl₃) and a suitable formylating agent . For example, a patent describes a synthesis involving the dropwise addition of 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde (dissolved in THF) to a reaction mixture .
Alternative Methods
Alternative synthesis methods include the Suzuki-Miyaura reaction and the Friedländer reaction, which allow for the formation of the indole core with the desired substituents. These methods provide flexibility in introducing various functional groups and can be optimized for specific requirements in terms of yield, purity, and scale.
Chemical Reactivity and Transformations
The reactivity of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde is largely determined by its functional groups, particularly the aldehyde group, which serves as a versatile handle for various chemical transformations.
Reactions of the Aldehyde Group
The aldehyde functional group at the 2-position of the indole ring provides reactive sites for various transformations:
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Condensation Reactions: The aldehyde can undergo condensation with hydrazine derivatives to form hydrazones, as described in the synthesis of the Schiff base (1-((3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)methylene) hydrazine)
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Oxidation: The aldehyde group can be oxidized to a carboxylic acid using appropriate oxidizing agents
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Reduction: Reduction of the aldehyde can lead to the corresponding alcohol
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Aldol Condensation: The aldehyde can participate in aldol condensation reactions, providing access to α,β-unsaturated derivatives
Further Transformations
The compound can undergo further transformations to yield more complex structures. For example, it serves as a precursor in the synthesis of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, which is a key intermediate in the production of fluvastatin, an anti-cholesterol drug . This transformation involves a reaction with crude 3-(N-Methyl-N-phenylamino)acrolein (MPAA) in the presence of phosphorus oxychloride (POCl₃) in acetonitrile .
Role in Pharmaceutical Chemistry
3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde plays a significant role in pharmaceutical chemistry, particularly in the context of cholesterol-lowering medications.
Relationship to Fluvastatin
The compound is identified as an impurity (Impurity G) in Fluvastatin, a synthetic member of the statin class used for managing hypercholesterolemia . Fluvastatin works by inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. Understanding the chemistry and behavior of this impurity is crucial for quality control and ensuring the safety and efficacy of Fluvastatin formulations.
Intermediate in Drug Synthesis
Beyond its identification as an impurity, the compound serves as a key intermediate in the synthesis of Fluvastatin and related compounds . Its transformations, particularly to (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, represent critical steps in the production pathway of this important medication .
Biological Activities and Applications
Research into the biological activities of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde and its derivatives has revealed several potential applications in medicinal chemistry.
Antimicrobial Properties
Derivatives of this compound, particularly Schiff bases formed from its reaction with hydrazine, have demonstrated significant antimicrobial activity. Metal complexes of these Schiff bases, especially those with Cu(II), Co(II), Mn(II), and Cd(II), display excellent antimicrobial properties . This suggests potential applications in developing new antimicrobial agents, particularly important in the context of growing antimicrobial resistance.
Antimalarial Activity
Metal complexes derived from the Schiff base of this compound have shown promising activity against malaria. Specifically, Cu(II) and Cd(II) complexes displayed excellent antimalarial properties, while complexes with Zn(II), Co(II), Sn(II), Ni(II), Hg(II), and Fe(II) also demonstrated activity against malaria . These findings highlight the potential of these compounds in developing new antimalarial therapies.
Antitubercular Activity
Some metal complexes, notably the Mn(II) complex of the Schiff base derived from this compound, have shown remarkable activity against Mycobacterium tuberculosis . This suggests potential applications in developing new treatments for tuberculosis, a disease that continues to pose significant public health challenges globally.
Structure-Activity Relationships
Understanding the relationship between the structure of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde and its biological activities provides valuable insights for designing more effective derivatives with enhanced properties.
Importance of the Fluorophenyl Group
The 4-fluorophenyl substituent at the 3-position of the indole ring is a critical structural feature that influences the compound's pharmacokinetic properties. The presence of fluorine can enhance metabolic stability, membrane permeability, and binding interactions with target proteins. This highlights the importance of this substituent in the design of biologically active derivatives.
Comparison with Related Compounds
A comparison with structurally related compounds provides insights into the effects of specific structural modifications on properties and activities. For instance, 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde differs from the target compound by having a methyl group instead of an isopropyl group at the nitrogen position . Such comparisons help in understanding how alterations in specific substituents affect biological activity and can guide the rational design of new derivatives with improved properties.
Analytical Characterization
Accurate analytical characterization is essential for confirming the identity, purity, and structural features of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde.
Spectroscopic Techniques
Several spectroscopic techniques are employed for the characterization of this compound:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the arrangement of atoms and the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR)
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Infrared (IR) Spectroscopy: Identifies functional groups, particularly the characteristic bands for the aldehyde (C=O stretching) and other key functionalities
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Mass Spectrometry: Confirms the molecular weight and can provide structural information through fragmentation patterns
Crystallographic Analysis
X-ray crystallography provides detailed information about the three-dimensional structure of the compound and related derivatives. For instance, the crystal structure of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, a derivative of the target compound, has been determined and shows that it crystallizes in the orthorhombic system with a space group Pna21 . The dihedral angle between the indole mean plane and the 4-fluorophenyl ring in this derivative was observed to be 111.5(3)° .
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